
Manganese(2+);pyridine
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Overview
Description
Manganese(2+);pyridine is a useful research compound. Its molecular formula is C10H10MnN2+2 and its molecular weight is 213.14 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing manganese(II)-pyridine coordination complexes, and how are they characterized?
Methodological Answer: Manganese(II)-pyridine complexes are typically synthesized via microwave-assisted methods or conventional reflux. For example, microwave irradiation (100–150°C, 30–60 min) with 2-aminonicotinic acid derivatives yields hydrazone-linked complexes, as confirmed by elemental analysis and NMR . Structural validation relies on X-ray crystallography, where octahedral Mn(II) centers coordinate with pyridine-N, amidic-O, and thiocyanato-N donors . Key characterization tools include:
- XRD : Resolves bond lengths (e.g., Mn–N ≈ 2.2 Å) and coordination geometry.
- IR/Raman Spectroscopy : Identifies ligand vibrations (e.g., ν(C=N) ~1600 cm⁻¹) .
- Magnetic Susceptibility : Confirms high-spin Mn(II) (µeff ~5.9 BM).
Q. How do pyridine ligand substitutions (e.g., electron-withdrawing/donating groups) influence the stability of Mn(II) complexes?
Methodological Answer: Ligand substituents modulate complex stability through electronic and steric effects. For instance:
- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase Lewis acidity at Mn(II), enhancing ligand-metal charge transfer (LMCT) stability. Potentiometric titrations show logβ values increase by 0.5–1.0 units with Cl-substituted pyridines .
- Steric hindrance : Bulky substituents (e.g., cyclopentenyl) reduce coordination flexibility, as seen in crystallographic disorder parameters .
Experimental Design : - Use cyclic voltammetry to assess redox stability (E₁/₂ shifts ±50 mV per substituent).
- Compare thermogravimetric analysis (TGA) data to evaluate thermal decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for chiral Mn(II)-pyridine complexes?
Methodological Answer: Discrepancies arise when solution-phase chirality (e.g., circular dichroism, CD) conflicts with solid-state structures. For example:
- CD Spectra : May indicate ∆/Λ enantiomers in solution, while XRD reveals racemic crystallization .
- Mitigation Strategies :
- Conduct variable-temperature NMR to probe dynamic equilibria.
- Use Flack parameters (XRD) to confirm absolute configuration (e.g., Flack x ≈ 0 for pure enantiomers) .
Case Study : Mn(II) complexes with 2,6-bis(aryl ethylimine)pyridine ligands show CD bands at 290 nm (Λ-enantiomer) but crystallize as racemic mixtures due to non-covalent packing forces .
Q. What experimental frameworks are suitable for analyzing the catalytic activity of Mn(II)-pyridine complexes in oxidation reactions?
Methodological Answer: Apply the SPIDER framework to design mechanistic studies:
- Sample : Mn(II)-pyridine complexes with varied ligand denticity (e.g., tetradentate vs. hexadentate).
- Phenomenon of Interest : O₂ activation or substrate oxidation kinetics.
- Design : Use stopped-flow spectroscopy to track intermediate formation (e.g., Mn(IV)-oxo species).
- Evaluation : Quantify turnover frequency (TOF) and selectivity via GC-MS/HPLC .
- Research Type : Mixed-methods (kinetic + spectroscopic).
Example : Mn(II) complexes of 2,6-bis(benzyl)pyridine catalyze alkene epoxidation with TOF >100 h⁻¹, validated by EPR detection of Mn(III) intermediates .
Q. How do solvent polarity and counterion choice affect the magnetic exchange interactions in binuclear Mn(II)-pyridine complexes?
Methodological Answer: Solvent and counterions modulate magnetic coupling (J) via:
- Solvent Polarity : Acetonitrile (high polarity) stabilizes antiferromagnetic coupling (J = −15 cm⁻¹) vs. dichloromethane (J = −8 cm⁻¹) due to reduced dielectric screening .
- Counterion Effects : Bulky anions (e.g., PF₆⁻) increase Mn···Mn distances, weakening exchange (ΔJ ≈ +3 cm⁻¹ per Å increase).
Methodology : - Fit magnetic susceptibility data to the Bleaney-Bowers equation.
- Compare DFT-calculated vs. experimental J values .
Guidelines for Further Research
Properties
CAS No. |
85542-30-9 |
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Molecular Formula |
C10H10MnN2+2 |
Molecular Weight |
213.14 g/mol |
IUPAC Name |
manganese(2+);pyridine |
InChI |
InChI=1S/2C5H5N.Mn/c2*1-2-4-6-5-3-1;/h2*1-5H;/q;;+2 |
InChI Key |
SKOXPNDSGJBMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.[Mn+2] |
Origin of Product |
United States |
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